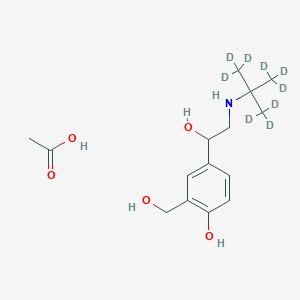
1,2-Dibromoethane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromoethane-d3 is a deuterated derivative of 1,2-dibromoethane, with the chemical formula C2HD3Br2. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
1,2-Dibromoethane-d3 can be synthesized through several methods. One common synthetic route involves the bromination of deuterated ethylene (C2D4) with bromine (Br2) under controlled conditions. The reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions. The reaction can be represented as follows:
C2D4+Br2→C2HD3Br2
Industrial production methods for this compound are similar to those used for its non-deuterated counterpart, involving large-scale bromination processes with appropriate safety measures to handle the toxic and corrosive nature of bromine.
Chemical Reactions Analysis
1,2-Dibromoethane-d3 undergoes various chemical reactions, including:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). For example, the reaction with sodium hydroxide (NaOH) can produce ethylene glycol-d3:
C2HD3Br2+2NaOH→C2HD3(OH)2+2NaBr
-
Elimination Reactions: : When treated with strong bases like potassium hydroxide (KOH) in ethanol, this compound can undergo dehydrohalogenation to form deuterated ethylene (C2D2):
C2HD3Br2+2KOH→C2D2+2KBr+2H2O
-
Reduction Reactions: : It can be reduced to ethane-d3 using reducing agents such as zinc (Zn) and hydrochloric acid (HCl):
C2HD3Br2+Zn+2HCl→C2HD3+ZnBr2+H2
Scientific Research Applications
1,2-Dibromoethane-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing researchers to study molecular structures and dynamics with high precision.
Tracer Studies: It is used as a tracer in chemical and biological studies to track the movement and transformation of molecules in various systems.
Isotope Labeling: In organic synthesis, it serves as a labeled reagent to investigate reaction mechanisms and pathways.
Environmental Studies: It is employed in environmental research to study the fate and transport of brominated compounds in ecosystems.
Mechanism of Action
The mechanism of action of 1,2-dibromoethane-d3 involves its interaction with nucleophiles and bases in various chemical reactions. The deuterium atoms do not significantly alter the reactivity of the compound compared to its non-deuterated counterpart, but they provide valuable information in mechanistic studies through isotope effects. The molecular targets and pathways involved in its reactions are similar to those of 1,2-dibromoethane, with the added benefit of deuterium labeling for enhanced analytical capabilities.
Comparison with Similar Compounds
1,2-Dibromoethane-d3 can be compared with other similar compounds such as:
1,2-Dibromoethane (C2H4Br2): The non-deuterated version, widely used as a fumigant and in organic synthesis.
1,2-Dibromoethane-d2 (C2D2Br2): Another deuterated derivative with two deuterium atoms, used in similar applications as this compound.
Bromoethane-d5 (C2D5Br): A deuterated ethyl bromide used in organic synthesis and NMR studies.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in analytical and mechanistic studies, making it a valuable tool in scientific research.
Properties
CAS No. |
117164-17-7 |
|---|---|
Molecular Formula |
C2H4Br2 |
Molecular Weight |
190.88 g/mol |
IUPAC Name |
1,2-dibromo-1,1,2-trideuterioethane |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D,2D2 |
InChI Key |
PAAZPARNPHGIKF-APAIHEESSA-N |
Isomeric SMILES |
[2H]C(C([2H])([2H])Br)Br |
Canonical SMILES |
C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


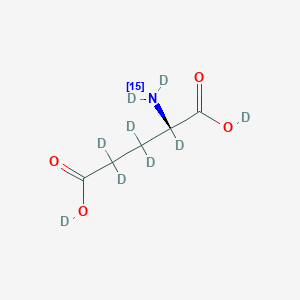


![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)
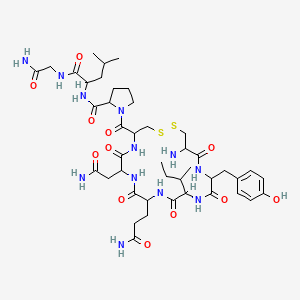



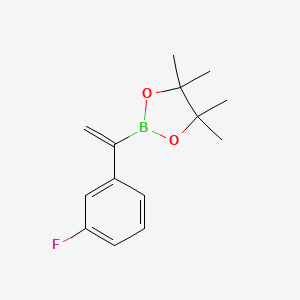
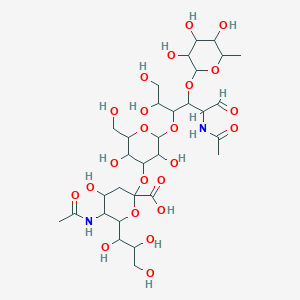
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
